molecular formula C10H12F3N3O B14097723 5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine

5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine

Katalognummer: B14097723
Molekulargewicht: 247.22 g/mol
InChI-Schlüssel: NOGTYTLGSURPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases like potassium carbonate, solvents like DMF, and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine has several scientific research applications:

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Piperidin-4-yloxy)pyrimidine
  • 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyrimidine

Uniqueness

5-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H12F3N3O

Molekulargewicht

247.22 g/mol

IUPAC-Name

5-piperidin-4-yloxy-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)9-15-5-8(6-16-9)17-7-1-3-14-4-2-7/h5-7,14H,1-4H2

InChI-Schlüssel

NOGTYTLGSURPAS-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CN=C(N=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.